Pyridostatin Trifluoroacetate

描述

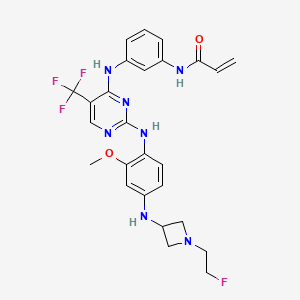

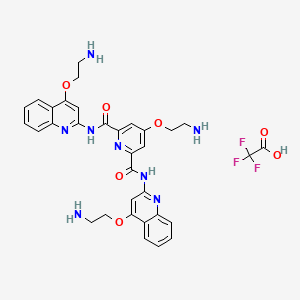

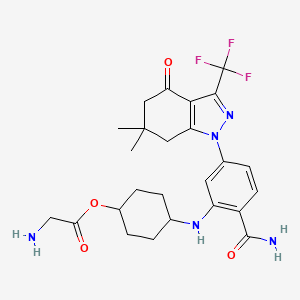

Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .

Molecular Structure Analysis

The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .Physical And Chemical Properties Analysis

Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .科学研究应用

DNA Damage and Cancer Cell Growth Arrest : Rodriguez et al. (2012) demonstrated that Pyridostatin Trifluoroacetate induces DNA damage in human cancer cells, causing growth arrest. This is achieved by targeting gene bodies containing clusters of sequences with a propensity for G-quadruplex formation, thereby modulating gene expression, including the proto-oncogene SRC (Rodriguez et al., 2012).

Synthesis of Novel Derivatives : Ibrahim and Behbehani (2021) established an efficient high-pressure-assisted protocol for synthesizing novel pyrido[1,2-b][1,2,4]triazine and pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole derivatives, using Pyridostatin Trifluoroacetate as a catalyst (Ibrahim & Behbehani, 2021).

Stabilizing Telomeric DNA G-Quadruplexes : Koirala et al. (2011) used Pyridostatin to promote the folding of telomeric G-quadruplexes, which can have potential applications in cancer treatment, as these structures are not extended by telomerase, an enzyme over-expressed in many cancer cells (Koirala et al., 2011).

Recognition of G-Quadruplex Structures : Wang et al. (2015) found that Pyridostatin derivatives selectively stabilize different forms of human telomeric G-quadruplex structures, indicating their role in developing novel anti-cancer agents (Wang et al., 2015).

RNA vs. DNA G-Quadruplex Structures : Rocca et al. (2017) researched the selectivity of a Pyridostatin derivative towards RNA over DNA G-quadruplex structures, providing insights into molecular dynamics and docking simulations (Rocca et al., 2017).

Complement Inhibition in Disease Pathogeneses : Zhang et al. (2018) identified Pyridostatin as a new complement inhibitor, which could have implications in treating diseases where excessive complement activation is a significant contributor (Zhang et al., 2018).

Molecular Recognition of G-Quadruplex Structures : Liu et al. (2022) presented structures that show how Pyridostatin and its derivatives specifically bind to G-quadruplex structures, offering insights into improving the selectivity and affinity for these structures (Liu et al., 2022).

Anti-tumor Activities Against BRCA1/2-Deficient Tumors : Groelly et al. (2022) demonstrated that Pyridostatin exhibits high activity against BRCA1/2-deficient tumors, including patient-derived xenograft tumors resistant to PARP inhibitors. This research suggests Pyridostatin's potential in cancer treatment (Groelly et al., 2022).

Inhibition of Bcl-2 Expression : Feng et al. (2016) designed a Pyridostatin analog that stabilizes G-quadruplexes and significantly suppresses Bcl-2 transcriptional activation, implying potential as an efficient Bcl-2 inhibitor and anticancer drug (Feng et al., 2016).

属性

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridostatin Trifluoroacetate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)

![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)